Yttrium(Iii) Chloride Hydrate

Description

Significance of Yttrium in Contemporary Materials Science and Catalysis Research

The element yttrium, while not a lanthanide, is a rare earth element that shares many properties with the heavy rare earths and is almost always found in nature combined with them. americanelements.comnih.gov This unique position contributes to its importance in several advanced applications. In materials science, yttrium, often in the form of yttrium oxide (Y₂O₃), is a critical component in the production of phosphors, which are essential for technologies like computer displays and television screens. nanoshel.comamericanelements.com Yttrium's high thermodynamic affinity for oxygen also makes it valuable in ceramics. americanelements.com For instance, yttria-stabilized zirconia (YSZ) is a highly resilient ceramic used in high-temperature applications, such as thermal barrier coatings in jet engines and as an electrolyte in solid oxide fuel cells. americanelements.com Furthermore, yttrium is used as an alloying agent to enhance the strength of aluminum and magnesium alloys and to refine the grain size in other metals like chromium and titanium. nanoshel.com

In the realm of catalysis, yttrium compounds are utilized to accelerate a variety of chemical reactions. Yttrium-based catalysts are employed in ethylene (B1197577) polymerization processes. nanoshel.com More advanced applications include the use of yttrium precursors for stereoselective copolymerization and in catalytic sequences like intramolecular hydroalkoxylation for the synthesis of medium-sized lactams. americanelements.com

Overview of Rare Earth Hydrated Halides in Chemical Synthesis

Rare earth hydrated halides, including yttrium(III) chloride hydrate (B1144303), are fundamental starting materials in synthetic chemistry. nih.gov These compounds are generally water-soluble crystalline solids, making them convenient precursors for a wide range of chemical reactions. americanelements.com One of their primary roles is as a source for the corresponding anhydrous halides. However, the dehydration of hydrated rare earth chlorides is a challenging process because simple heating often leads to hydrolysis, forming undesirable oxide chlorides rather than the pure anhydrous halide. wikipedia.orggoogle.com Specialized methods, such as the "ammonium chloride route," are often required to produce the anhydrous forms, which proceeds through intermediate complexes like (NH₄)₂[YCl₅]. wikipedia.org

The significant number of rare earth starting materials used in synthesis ranges from these simple binary halides to more complex organometallic reagents. nih.govacs.org Metathesis reactions, which involve a ligand exchange between two metals, are a common method for preparing other rare earth complexes from halide precursors. acs.org The hygroscopic nature of many rare earth halides can be a challenge, and in some cases, complex halides are synthesized because they are less hygroscopic than their simple counterparts, making them more suitable for applications like crystal growth. rsc.org

Current Research Trajectories for Yttrium(III) Chloride Hydrate

Current research on this compound highlights its role as a versatile precursor for advanced materials and catalysts. A major area of focus is its use in the synthesis of nanomaterials. This compound serves as a starting material for producing yttrium oxide (Y₂O₃) nanocrystallites and other nanostructures through various techniques, including hydrothermal synthesis, sol-gel processes, and precipitation. ottokemi.comthermofisher.commdpi.comnih.gov These nanomaterials possess desirable attributes such as high thermal stability and chemical resistance. orientjchem.org

In catalysis, this compound is used to prepare highly active and enantioselective yttrium precatalysts. ottokemi.comthermofisher.com These catalysts are effective in reactions such as the asymmetric hydroamination of certain aminoalkenes. ottokemi.comthermofisher.com The compound is also a starting point for creating polymerization catalysts. fishersci.sefishersci.co.uk

More recent research explores the synthesis of complex, multi-element materials. For example, yttrium(III) chloride is used in microwave-assisted hydrothermal synthesis to create high-entropy layered rare earth hydroxychlorides, where multiple different rare earth cations are mixed homogeneously within a single crystal structure. mdpi.com Other research involves using yttrium(III) chloride hexahydrate to first synthesize novel yttrium(III) complexes with organic ligands, which are then thermally decomposed to yield yttrium oxide nanoparticles. orientjchem.org Studies using X-ray absorption spectroscopy have also investigated the fundamental chemistry of yttrium(III) chloride in aqueous solutions, revealing that the yttrium cation is surrounded by a stable hydration shell of approximately 8.4 water molecules under ambient conditions. tandfonline.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | YCl₃·xH₂O (often as YCl₃·6H₂O) | fishersci.seaez.com.trsigmaaldrich.com |

| Molecular Weight | 195.26 g/mol (anhydrous) | fishersci.seaez.com.tr |

| 303.36 g/mol (hexahydrate) | americanelements.comsigmaaldrich.com | |

| Appearance | White to pink crystalline aggregates/solid | cymitquimica.comfishersci.se |

| Solubility | Soluble in water, ethanol, pyridine | wikipedia.orgfishersci.se |

| Density | 2.18 g/mL at 25 °C | ottokemi.comfishersci.sesigmaaldrich.com |

| Melting Point | 100 °C (decomposes) | ottokemi.comsigmaaldrich.com |

| Key Characteristics | Hygroscopic / Deliquescent | wikipedia.orgfishersci.seaez.com.tr |

Structure

2D Structure

Propriétés

IUPAC Name |

yttrium(3+);trichloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Y/h3*1H;1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOAAAYNOWWMHL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

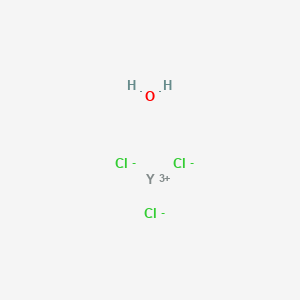

O.[Cl-].[Cl-].[Cl-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OY | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721455 | |

| Record name | Yttrium chloride--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-94-2, 12741-05-8 | |

| Record name | Yttrium trichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yttrium chloride--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Yttrium Iii Chloride Hydrate

Controlled Synthesis of Yttrium(III) Chloride Hydrate (B1144303) Variants

The synthesis of specific yttrium(III) chloride hydrate variants, primarily the hexahydrate, is well-established. However, the formation of other hydrated forms and the subsequent dehydration to anhydrous YCl₃ require carefully controlled conditions to prevent the formation of undesirable byproducts such as yttrium oxychloride.

Preparation of Yttrium(III) Chloride Hexahydrate

Yttrium(III) chloride hexahydrate (YCl₃·6H₂O) is the most common and stable hydrated form. wikipedia.org It is typically synthesized by dissolving yttrium oxide (Y₂O₃), yttrium hydroxide (B78521) (Y(OH)₃), or yttrium carbonate (Y₂(CO₃)₃) in aqueous hydrochloric acid (HCl). wikipedia.orgresearchgate.net The resulting solution is then concentrated by heating until the first signs of crystallization appear on the surface. researchgate.net Subsequent cooling of the saturated solution allows for the crystallization of yttrium(III) chloride hexahydrate in high yield. researchgate.net

The reaction of yttrium oxide with hydrochloric acid can be represented by the following equation:

Y₂O₃ + 6HCl + 9H₂O → 2(YCl₃·6H₂O)

This method provides a straightforward and economical route to obtaining crystalline YCl₃·6H₂O. researchgate.net

Synthesis of Other Hydrated Yttrium(III) Chloride Forms

While the hexahydrate is the most prevalent, other hydrated forms of yttrium(III) chloride with fewer water molecules can exist as intermediates during dehydration processes. urfu.ru For instance, thermal dehydration studies of YCl₃·6H₂O have suggested the formation of lower hydrates, such as the monohydrate (YCl₃·H₂O), at elevated temperatures before complete dehydration or hydrolysis occurs. urfu.ru The controlled synthesis and isolation of these lower hydrates are challenging due to their thermal instability and propensity to convert to yttrium oxychloride (YOCl) in the presence of water vapor at higher temperatures. urfu.ru

Pathways to Anhydrous Yttrium(III) Chloride from Hydrate Precursors

Obtaining anhydrous yttrium(III) chloride (YCl₃) from its hydrated precursors is a critical step for many applications, particularly in molten salt electrolysis for the production of yttrium metal. google.com Direct heating of yttrium(III) chloride hexahydrate is not a viable method as it leads to the formation of yttrium oxychloride. wikipedia.orgwikipedia.org

Two primary methods have been developed to circumvent this issue:

YCl₃·6H₂O + 2NH₄Cl → (NH₄)₂[YCl₅] + 6H₂O wikipedia.org (NH₄)₂[YCl₅] → YCl₃ + 2NH₄Cl wikipedia.org

A variation of this method involves the direct reaction of yttrium oxide with ammonium (B1175870) chloride. tandfonline.com

Dehydration using Dehydrating Agents: Another approach involves the use of chemical dehydrating agents. Thionyl chloride (SOCl₂) has been used to convert rare earth oxides to their anhydrous chlorides. tandfonline.com Another reported method involves the reaction of YCl₃·6H₂O with trimethylsilyl (B98337) chloride ((CH₃)₃SiCl) in tetrahydrofuran (B95107) (THF), which facilitates the dehydration to form a complex from which the anhydrous chloride can be obtained. chem-soc.si

Green Chemistry Approaches in this compound Synthesis

While traditional methods for synthesizing this compound are effective, there is growing interest in developing more environmentally friendly processes. Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

One approach that aligns with green chemistry principles is the use of a sol-gel method. Yttrium oxide nanocrystallites have been synthesized via a sol-gel route using yttrium chloride as a precursor in methanol (B129727). mdpi.com This method can offer better control over the product's properties at lower temperatures compared to traditional high-temperature methods. mdpi.com

Furthermore, the development of synthesis routes that minimize the use of hazardous reagents and the generation of waste is an ongoing area of research. For example, optimizing the reaction conditions in the direct synthesis from yttrium oxide and hydrochloric acid to maximize yield and minimize excess acid usage contributes to a greener process.

Purity and Stoichiometry Control in this compound Preparation

The purity and stoichiometry of this compound are critical for its use as a precursor in advanced materials. The presence of impurities, particularly other rare earth elements or oxychloride, can significantly affect the properties of the final product.

To achieve high purity, starting materials of high purity, such as 99.99% pure yttrium oxide, are often used. ottokemi.com The control of stoichiometry, specifically the number of water molecules of hydration, is primarily managed by the crystallization conditions. Cooling a saturated solution of yttrium chloride is a reliable method to obtain the hexahydrate form. researchgate.net

For the preparation of high-purity anhydrous YCl₃, the ammonium chloride route is particularly effective in minimizing the formation of yttrium oxychloride, a common impurity. tandfonline.com The key is the synergistic action of gas-solid and solid-solid reactions during the pyrolysis of the ammonium yttrium chloride complex, which efficiently converts any initially formed YOCl to YCl₃. tandfonline.comtandfonline.com Process parameters such as reaction temperature, time, and the molar ratio of reactants are crucial for controlling the purity of the final anhydrous product. google.comtandfonline.com For instance, using a molar ratio of Y₂O₃ to NH₄Cl of 1:12 at 300°C for 3 hours has been shown to be effective in forming the complex salt precursor. tandfonline.com Subsequent pyrolysis at 600°C can then yield high-purity anhydrous YCl₃. tandfonline.com

Advanced Structural Elucidation of Yttrium Iii Chloride Hydrate and Its Derivatives

Solid-State Structural Analysis via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in elucidating the structure of yttrium(III) chloride hydrates.

Crystal Structure Determination of Yttrium(III) Chloride Hexahydrate

Yttrium(III) chloride hexahydrate (YCl₃·6H₂O) crystallizes in a monoclinic system. The solid-state structure reveals a central yttrium ion coordinated by water molecules and chloride ions. Specifically, the yttrium ion is surrounded by six oxygen atoms from the water molecules, forming a [Y(H₂O)₆]³⁺ core, and the chloride ions are situated in the crystal lattice. benjamin-mills.com The resulting YCl₆ octahedra share three edges with adjacent octahedra, creating a layered structure. benjamin-mills.com This arrangement is also observed in other compounds, notably aluminum chloride (AlCl₃). benjamin-mills.com

Investigations of Coordination Polyhedra in Solid-State Yttrium(III) Chloride Hydrates

In the solid state, the hydrated yttrium(III) ion can exhibit different coordination numbers, most commonly eight or nine. mdpi.com The eight-coordinate [Y(H₂O)₈]³⁺ ion typically adopts a square antiprismatic geometry. mdpi.comwikipedia.orgslu.se The nine-coordinate [Y(H₂O)₉]³⁺ ion is found in a tricapped trigonal prismatic configuration. mdpi.com The mean Y–O bond distance for eight-coordinated yttrium is approximately 2.353 Å, while for nine-coordinated structures, the distances to the oxygen atoms in the prism and capping positions are 2.364 Å and 2.481 Å, respectively. mdpi.com The specific coordination environment is influenced by the counter-ions and the crystallization conditions. For instance, in the compound [Y(OH₂)₈]Cl₃·(15-crown-5), the yttrium(III) ion is eight-coordinated by water molecules in a distorted bicapped trigonal prism arrangement. acs.org

Solution-State Structural Analysis: Hydration Shells and Coordination Environment of Yttrium(III) Ions

The structure of the yttrium(III) ion in aqueous solution is dynamic and has been investigated using a combination of spectroscopic and computational methods to understand its hydration shell and coordination.

Spectroscopic Probes of Hydration Structure (e.g., X-ray Absorption Spectroscopy, Anomalous X-ray Diffraction)

Spectroscopic techniques provide invaluable insights into the local environment of the Y³⁺ ion in solution.

Extended X-ray Absorption Fine Structure (EXAFS) and Large Angle X-ray Scattering (LAXS): Studies using EXAFS and LAXS have shown that the yttrium(III) ion in aqueous solution is hydrated by eight water molecules. acs.orgrsc.org The Y-O bond distance is found to be around 2.365(5) Å to 2.368(5) Å. acs.orgrsc.org These studies also indicate the presence of a second hydration sphere containing approximately 16 oxygen atoms at a mean distance of 4.40(4) Å. acs.orgrsc.org

Anomalous X-ray Diffraction (AXD): AXD studies on a 3.5 m yttrium chloride solution have confirmed the presence of two well-defined hydration shells. acs.orgresearchgate.net The first shell contains 8 water molecules at a Y³⁺···H₂O distance of about 2.30 Å. acs.orgresearchgate.net The contributions from oxygen and hydrogen within this first shell can be resolved into peaks at 2.28 Å and 2.95 Å, respectively. acs.orgresearchgate.net The second shell, located at approximately 4.77 Å, consists of both oxygen atoms and chloride ions. acs.orgresearchgate.net

X-ray Absorption Near Edge Structure (XANES): XANES analysis, in conjunction with full-multiple-scattering calculations, has unambiguously shown that eight water molecules surround the yttrium(III) cation at a distance of 2.35 Å, forming a symmetric square antiprism. capes.gov.br

| Technique | Coordination Number | First Shell Y-O Distance (Å) | Second Shell Y···O/Cl⁻ Distance (Å) |

| EXAFS/LAXS | 8 | 2.365 - 2.368 acs.orgrsc.org | ~4.40 acs.orgrsc.org |

| AXD | 8 | ~2.30 (Y³⁺···H₂O) acs.orgresearchgate.net | ~4.77 acs.orgresearchgate.net |

| XANES | 8 | 2.35 capes.gov.br | - |

Computational Modeling of Yttrium(III) Hydration Dynamics and Water Exchange

Computational simulations complement experimental data by providing a dynamic picture of the hydration process.

Density Functional Theory (DFT): DFT calculations have been used to model yttrium-water clusters. rsc.org These simulations confirm that the octa-hydrated yttrium ion, [Y(H₂O)₈]³⁺, with a square antiprismatic geometry is the stable form in solution. rsc.org The calculated Y-O bond distance for this cluster is in good agreement with experimental data. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations have been employed to study the water exchange dynamics around the Y³⁺ ion. aip.orgcopernicus.orgrsc.org These simulations help in understanding the mechanism and rate of water molecules entering and leaving the first hydration shell. The rate of water exchange is influenced by factors such as the presence of other ions and the nature of the solvent. aip.orgrsc.org Ab initio MD simulations have shown that at elevated temperatures and pressures, the coordination number of yttrium can change, and the hydration shell can be influenced by the presence of chloride ions. copernicus.orgresearchgate.netdntb.gov.uacopernicus.org

Influence of Anions and Ligands on Yttrium(III) Coordination Geometry in Solution

The coordination environment of the yttrium(III) ion in solution is not solely determined by water molecules; anions and other ligands can also play a significant role.

In yttrium chloride solutions, contact ion pair formation has been observed, particularly at higher concentrations. rsc.org These interactions are relatively weak and diminish upon dilution. rsc.org The formation of chloro-complexes, such as [Y(OH₂)₈₋ₙClₙ]³⁻ⁿ (where n=1, 2), can occur in the presence of additional hydrochloric acid. rsc.org

Studies on Ion Pair Formation and Aqueous Complexation of Yttrium(III) Chloride Species

The behavior of yttrium(III) chloride in aqueous solutions is characterized by complex interactions involving hydration, ion-pair formation, and the establishment of chloro-complexes. The speciation is highly dependent on factors such as concentration and temperature.

In dilute aqueous solutions, the yttrium(III) ion is strongly hydrated. rsc.org Spectroscopic and scattering studies have consistently shown that the Y³⁺ ion is coordinated by eight water molecules in its first hydration shell, forming a stable [Y(OH₂)₈]³⁺ aqua ion. rsc.orgresearchgate.netacs.orgmdpi.com This complex typically adopts a square antiprismatic geometry. rsc.orgmdpi.comresearchgate.net A second, more diffuse hydration sphere containing approximately 16 water molecules has also been identified at a greater distance. rsc.orgacs.orgmdpi.com

As the concentration of yttrium chloride increases, contact ion pair formation becomes a significant phenomenon. researchgate.netscience.gov Studies using Raman spectroscopy have detected the formation of these ion pairs over a concentration range of 0.479 to 3.212 mol L⁻¹. rsc.orgresearchgate.net These contact ion pairs in aqueous YCl₃ are considered relatively weak and their prevalence decreases significantly with dilution; they almost completely disappear at concentrations below 0.2 mol L⁻¹. rsc.orgresearchgate.netscience.gov

Further complexation occurs with the formation of distinct chloro-complexes, particularly in solutions with additional hydrochloric acid. researchgate.netscience.gov Under these conditions, species of the type [Y(OH₂)₈₋ₙClₙ]⁽³⁻ⁿ⁾⁺ (where n = 1 or 2) have been identified. researchgate.netscience.gov

The influence of temperature on complexation is also notable. While some studies at temperatures up to 150°C found no evidence of inner-sphere chloride complexation, others have shown that at higher temperatures (300°C to 500°C), the average number of chloride ligands in the yttrium coordination sphere increases significantly. geoscienceworld.org Ab initio molecular dynamics simulations at 800 °C and high pressure also observed the formation of yttrium-chloride species with a maximum of three chloride ligands. researchgate.netcopernicus.orgcopernicus.org

Various advanced techniques have been employed to elucidate these structures and interactions, including Extended X-ray Absorption Fine Structure (EXAFS), Large Angle X-ray Scattering (LAXS), Anomalous X-ray Diffraction (AXD), and Raman spectroscopy. rsc.orgresearchgate.netacs.orgacs.org

Research Findings on Yttrium(III) Hydration and Complexation

The following tables summarize key findings from various structural and spectroscopic studies on the aqueous speciation of yttrium(III) chloride.

Table 1: Structural Parameters of the Hydrated Yttrium(III) Ion

| Parameter | Value | Method | Reference |

| Coordination Number | 8 | EXAFS, LAXS | acs.org |

| 8 | Neutron Scattering, EXAFS | rsc.org | |

| 8 | AXD | acs.org | |

| Geometry | Square Antiprism | X-ray Diffraction | mdpi.com |

| Square Antiprism | Neutron Scattering, EXAFS | rsc.org | |

| Y-O Bond Distance | 2.368(5) Å | EXAFS | acs.org |

| 2.365(5) Å | LAXS | acs.org | |

| 2.366 Å | Neutron Scattering, EXAFS | rsc.org | |

| 2.28 Å (Y³⁺···O) | AXD | acs.org | |

| Second Hydration Sphere | ~16 H₂O molecules | LAXS | acs.org |

| ~16 H₂O molecules | - | rsc.org | |

| Y···O Distance (2nd Sphere) | 4.40(4) Å | LAXS | acs.org |

| 4.40 Å | - | rsc.org |

Table 2: Observed Yttrium(III) Chloride Aqueous Species

| Species | Conditions | Detection Method | Reference |

| Contact Ion Pairs | 0.479 - 3.212 mol L⁻¹ YCl₃ | Raman Spectroscopy | rsc.orgresearchgate.net |

| [Y(OH₂)₇Cl]²⁺ | YCl₃(aq) solutions | Raman Spectroscopy | mdpi.com |

| [Y(OH₂)₈₋ₙClₙ]⁽³⁻ⁿ⁾⁺ (n=1, 2) | YCl₃ solutions with added HCl | Raman Spectroscopy | researchgate.netscience.gov |

| Y(III) Chloride Complexes | 150°C - 500°C | EXAFS | geoscienceworld.org |

| Y-Chloride Complexes (up to 3 Cl⁻) | 800 °C; 1.3 - 4.5 GPa | Ab initio Molecular Dynamics | researchgate.netcopernicus.org |

Coordination Chemistry and Complex Formation of Yttrium Iii Chloride Hydrate

Ligand Exchange Reactions in Hydrated Yttrium(III) Chloride Systems

In aqueous solution, the yttrium(III) ion is strongly hydrated, existing predominantly as the aqua-ion [Y(OH₂)₈]³⁺. Current time information in Bangalore, IN.diva-portal.org The coordination geometry of this hydrated ion is typically a distorted square-antiprism or a bicapped trigonal prism. Current time information in Bangalore, IN.chem-soc.si The water molecules in this primary coordination sphere are labile, meaning they can be rapidly exchanged with other ligands present in the solution.

The chloride ions from YCl₃ can also participate in coordination, especially in concentrated solutions. This leads to the formation of contact ion pairs and chloro-complexes of the general formula [Y(OH₂)₈₋ₙClₙ]⁽³⁻ⁿ⁾⁺ (where n = 1, 2). Current time information in Bangalore, IN. These inner-sphere chloro-complexes are relatively weak and tend to dissociate upon dilution. Current time information in Bangalore, IN.

The fundamental process in the coordination chemistry of yttrium(III) chloride hydrate (B1144303) is the ligand exchange or substitution reaction, which can be represented generally as:

[Y(OH₂)ₓClᵧ]⁽³⁻ʸ⁾⁺ + zL ⇌ [Y(OH₂)ₓ₋ₙLzClᵧ]⁽³⁻ʸ⁾⁺ + nH₂O

Here, 'L' represents an incoming neutral or anionic ligand that displaces one or more of the coordinated water molecules. The kinetic lability of the Y-O bond in the aqua-ion facilitates these substitution reactions, which typically proceed rapidly. This reactivity is the foundation for the synthesis of a wide range of yttrium adducts with various oxygen-, nitrogen-, and phosphorus-donor ligands.

Synthesis and Structural Characterization of Yttrium(III) Chloride-Ligand Adducts

The substitution of labile water ligands by stronger donor ligands is a common strategy to synthesize stable, crystalline yttrium(III) chloride complexes. Yttrium(III) chloride hydrate is a frequent starting material for these syntheses, often in non-aqueous solvents like tetrahydrofuran (B95107) to control the reaction and facilitate product isolation.

Oxygen-donor ligands, such as ethers, are commonly used to form stable adducts with yttrium(III) chloride. The reaction of this compound with diethylene glycol dimethyl ether (diglyme) in tetrahydrofuran (THF) yields well-defined mononuclear and binuclear complexes. chem-soc.si

For instance, the mononuclear complex [YCl₃(diglyme)(THF)] can be synthesized from yttrium chloride hydrate. chem-soc.si In this complex, the yttrium center is seven-coordinate, with a distorted pentagonal bipyramidal geometry. The coordination sphere comprises three chloride ions, three oxygen atoms from the tridentate diglyme (B29089) ligand, and one oxygen atom from a THF molecule. chem-soc.siresearchgate.net

Under different crystallization conditions, a binuclear complex, [YCl₃(diglyme)]₂, can be formed. chem-soc.si In this structure, two yttrium centers are bridged by two chloride ions. Each yttrium atom is seven-coordinate, bonded to three oxygen atoms of a diglyme ligand, two bridging chlorides, and two terminal chlorides, again resulting in a distorted pentagonal bipyramidal geometry. chem-soc.siresearchgate.net

| Compound | Yttrium Coordination Number | Geometry | Key Bond Distances (Å) | Reference |

|---|---|---|---|---|

| [YCl₃(diglyme)(THF)] | 7 | Distorted Pentagonal Bipyramidal | Y-Cl: ~2.58-2.61, Y-O(diglyme): ~2.35-2.43, Y-O(THF): ~2.32 | chem-soc.si |

| [YCl₃(diglyme)]₂ | 7 | Distorted Pentagonal Bipyramidal | Y-Cl(terminal): ~2.57, Y-Cl(bridging): ~2.76-2.82, Y-O(diglyme): ~2.36-2.42 | chem-soc.si |

Nitrogen-donor ligands, particularly bidentate chelators like 1,10-phenanthroline (B135089) (phen), readily react with this compound to form stable complexes. The reaction of YCl₃·6H₂O with two equivalents of phenanthroline in a methanol (B129727) solution yields crystals of the complex [Y(phen)₂Cl(H₂O)₃]Cl₂·H₂O. researchgate.net

Single-crystal X-ray diffraction analysis reveals that the yttrium(III) ion in the cation [Y(phen)₂Cl(H₂O)₃]²⁺ is eight-coordinate. researchgate.net The coordination sphere is composed of four nitrogen atoms from the two bidentate phenanthroline ligands, three oxygen atoms from three water molecules, and one chlorine atom. The remaining two chloride ions act as counter-ions to balance the charge, and an additional water molecule is present in the crystal lattice. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | |

| a (Å) | 10.3236(4) | |

| b (Å) | 10.4566(4) | |

| c (Å) | 12.5270(5) | |

| Coordination Environment | Y(III) is eight-coordinated by 4N (phen), 3O (H₂O), and 1Cl |

Yttrium(III) chloride is a valuable starting material for the synthesis of heterobimetallic complexes, where yttrium is incorporated into a larger structure containing a different metal. These reactions often involve salt metathesis with alkali metal salts of organic ligands.

For example, the reaction of YCl₃ with two equivalents of Li[η⁵-C₅H₄{CH(SiMe₃)₂}] results in the formation of the crystalline heterobimetallic compound [Y{η⁵-C₅H₄(CH(SiMe₃)₂)}₂(μ-Cl)₂Li(THF)₂]. researchgate.net In this structure, the yttrium and lithium atoms are linked by two bridging chloride ions. The yttrium atom is coordinated to two bulky cyclopentadienyl (B1206354) ligands, while the lithium atom is coordinated to two THF molecules. researchgate.net

Another class of heterobimetallic complexes are the 'ate' complexes. The reaction of dilithium (B8592608) salts of certain linked amido-cyclopentadienyl ligands with yttrium chloride precursors can yield chloro-bridged ate complexes, such as [Li(THF)][Y(η⁵:η¹-C₅Me₄SiMe₂NCH₂CH₂X)(R)Cl], where X is a donor group like OMe or NMe₂ and R is another ligand. acs.org These structures feature a lithium cation, often solvated by THF, and a complex yttrium-containing anion where a chloride ligand bridges to the external lithium ion.

Yttrium(III) Complexes with Nitrogen-Donor Ligands (e.g., Phenanthroline)

Mechanistic Investigations of Coordination Sphere Rearrangements

The mechanisms of ligand substitution at the Y³⁺ center are crucial for understanding and controlling the synthesis of its coordination complexes. Due to the ion's relatively large size and labile nature, its substitution reactions are generally fast. Mechanistic studies on related yttrium complexes suggest that these reactions typically proceed through a dissociative (D) or an interchange (I) mechanism, rather than a purely associative (A) one.

In a dissociative mechanism, a ligand first detaches from the metal center to form a lower-coordination intermediate, which is then captured by the incoming ligand. An interchange mechanism involves the formation of an outer-sphere complex with the incoming ligand, followed by its entry into the primary coordination sphere, with the distinction between dissociative interchange (Iₔ) and associative interchange (Iₐ) depending on the degree of bond-breaking versus bond-making in the transition state.

Kinetic studies of THF exchange in a related tris(oxazolinyl)borato yttrium alkyl complex, for example, were consistent with a dissociative mechanism, characterized by a positive entropy of activation. This indicates an increase in disorder in the transition state as the THF ligand dissociates. Given the steric crowding and labile nature of the aqua ligands in [Y(OH₂)₈]³⁺, a dissociative or, more likely, an interchange mechanism is the probable pathway for ligand exchange reactions starting from this compound. The incoming ligand forms an outer-sphere associate with the hydrated yttrium complex, and then a water molecule is released from the inner sphere, allowing the new ligand to coordinate.

Spectroscopic and Spectrometric Characterization Techniques in Yttrium Iii Chloride Hydrate Research

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Hydration and Complexation Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular vibrations within a sample, making it a powerful tool for studying the hydration shell of the yttrium(III) ion and its complexation with chloride ions.

Raman spectroscopy has been effectively used to study aqueous solutions of yttrium chloride over broad concentration ranges. rsc.orgresearchgate.net In dilute solutions, the hydrated Y³⁺ ion exists predominantly as an octaaqua complex, [Y(OH₂)₈]³⁺. rsc.orgresearchgate.net This is evidenced by a very weak, polarized Raman band observed around 384 cm⁻¹, which is assigned to the symmetric breathing mode (ν₁) of the YO₈ skeleton. rsc.orgresearchgate.net The presence of five total bands in the low-frequency region of the Raman spectrum for yttrium solutions supports the eight-coordinate model, as a six-coordinate hexa-hydrate structure would be expected to show only three skeletal modes. rsc.org

As the concentration of yttrium chloride increases (from 0.479 to 3.212 mol L⁻¹), contact ion pair formation is detected. rsc.orgresearchgate.net In solutions with added hydrochloric acid, the formation of chloro-complexes of the type [Y(OH₂)₈₋ₙClₙ]⁺³⁻ⁿ (where n = 1 or 2) is observed. rsc.orgresearchgate.net These complexation phenomena are also studied in comparison to other yttrium salts, such as perchlorate (B79767) and nitrate, to distinguish the specific role of the chloride ion. rsc.orgresearchgate.net In contrast to chloride solutions, yttrium perchlorate solutions only show evidence of outer-sphere ion pairs at high concentrations, highlighting the greater coordinating tendency of the chloride anion. rsc.org

FTIR spectroscopy complements Raman studies, particularly in the analysis of solid-state materials derived from yttrium chloride. For instance, in the sol-gel synthesis of yttrium oxide (Y₂O₃) from yttrium chloride, FTIR is used to track the chemical transformations. mdpi.comjst.go.jp The spectra reveal characteristic absorption bands for Y-O vibrations, typically around 500-600 cm⁻¹, confirming the formation of the yttrium oxide matrix. mdpi.comjst.go.jp FTIR is also used to identify the presence of water molecules and other functional groups during the synthesis and thermal treatment of yttrium-containing materials. osti.govrsc.org

| Species | Vibrational Mode | Raman Shift (cm⁻¹) | Concentration Conditions | Reference |

|---|---|---|---|---|

| [Y(OH₂)₈]³⁺ | ν₁ (Y-O breathing mode) | 384 | Dilute Y(ClO₄)₃(aq) | rsc.org |

| [Y(OH₂)₈]³⁺ | Depolarized modes | 100, 166, 234, 320 | Aqueous solution | rsc.orgresearchgate.net |

| [Y(OH₂)₈₋ₙClₙ]⁺³⁻ⁿ (n=1, 2) | Chloro-complex formation | Not specified | 0.479–3.212 mol L⁻¹ YCl₃(aq) | rsc.orgresearchgate.net |

Advanced X-ray Spectroscopy (Extended X-ray Absorption Fine Structure, X-ray Absorption Near Edge Structure) for Local Structure Determination

To determine the precise local atomic environment around the yttrium ion in its hydrated form, advanced X-ray techniques such as Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) are employed. These methods provide detailed information on coordination numbers, bond distances, and the geometry of the hydration shell.

Multiple studies using EXAFS and Large Angle X-ray Scattering (LAXS) have conclusively shown that the yttrium(III) ion is hydrated by eight water molecules in aqueous solution. rsc.orgacs.org The EXAFS data indicate a Y-O bond distance of approximately 2.36-2.37 Å. rsc.orgacs.org The analysis of the XANES region of the spectrum, which is sensitive to the three-dimensional arrangement of atoms, further supports the eight-fold coordination. researchgate.netacs.org Detailed computations and full-multiple-scattering code analysis of the XANES spectra unambiguously show that the eight water molecules surround the yttrium(III) cation in a symmetric square antiprism geometry. researchgate.netacs.org

Anomalous X-ray Diffraction (AXD) studies on concentrated (3.5 m) yttrium chloride solutions corroborate these findings, revealing a well-defined first hydration shell containing 8 water molecules with a Y³⁺···H₂O distance centered at about 2.30 Å. researchgate.netacs.org These studies also identify a second hydration sphere at a distance of 4.77 Å, which contains both water oxygen atoms and chloride ions. researchgate.netacs.org The combination of these X-ray techniques provides a comprehensive picture of the short-range order around the Y³⁺ ion in solution. rsc.orgresearchgate.net

| Technique | Parameter | Value | Sample Conditions | Reference |

|---|---|---|---|---|

| EXAFS/LAXS | Coordination Number (1st shell) | 8 | Aqueous solution | acs.org |

| EXAFS/LAXS | Y-O Bond Distance (1st shell) | 2.365(5) Å | Aqueous solution | acs.org |

| EXAFS | Y-O Bond Distance (1st shell) | 2.368(5) Å | Aqueous solution | acs.org |

| AXD | Y³⁺···H₂O Distance (1st shell) | ~2.30 Å | 3.5 m YCl₃(aq) | researchgate.netacs.org |

| AXD | Coordination Number (2nd shell) | ~16 | Aqueous solution | acs.org |

| AXD | Y···O/Cl⁻ Distance (2nd shell) | 4.77 Å / 4.40(4) Å | 3.5 m YCl₃(aq) / Aqueous solution | acs.orgresearchgate.netacs.org |

| XANES/Computations | Coordination Geometry | Square Antiprism | Aqueous solution | researchgate.netacs.org |

Nuclear Magnetic Resonance (NMR) Studies of Yttrium(III) Species in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for studying the structure and dynamics of chemical species in solution. For yttrium, which has one naturally occurring isotope, ⁸⁹Y (with a nuclear spin I = 1/2), NMR can provide direct information about the yttrium's chemical environment. illinois.edu

In many NMR studies, a dilute aqueous solution of yttrium chloride serves as the external standard (0 ppm) for referencing ⁸⁹Y chemical shifts. nih.govacs.orgnih.gov Solid-state ⁸⁹Y NMR has been performed on Yttrium(III) chloride hexahydrate (YCl₃·6H₂O), showing a relatively narrow resonance peak, which indicates a symmetric environment around the yttrium atom in the crystal lattice. illinois.edu

While direct NMR studies focusing solely on the speciation of Yttrium(III) chloride hydrate (B1144303) in solution are part of broader characterizations, the technique is extensively applied to derivatives synthesized from yttrium chloride. For example, in the characterization of yttrium-aluminabenzene complexes, ⁸⁹Y NMR spectroscopy, often in conjunction with 2D experiments like ¹H-⁸⁹Y HSQC, is used to identify the chemical shifts of the yttrium centers, which can range from 175.5 ppm to 425.0 ppm depending on the coordination environment. d-nb.inforsc.org Similarly, in the study of yttrium chalcogenide complexes prepared from Y[N(SiMe₃)₂]₃, which itself can be derived from YCl₃, ⁸⁹Y NMR is used to probe the symmetry and structure of the final compounds in solution. nih.gov These studies demonstrate the sensitivity of the ⁸⁹Y chemical shift to changes in the ligand sphere, making it an excellent probe for characterizing new yttrium-containing compounds derived from yttrium chloride. nih.govd-nb.inforsc.org

| Compound/Species | Chemical Shift (δ, ppm) | Solvent/State | Reference Standard | Reference |

|---|---|---|---|---|

| YCl₃·6H₂O Solution | 0 | Aqueous (Dilute) | Itself (by definition) | nih.govacs.orgnih.gov |

| YCl₃·6H₂O | Not specified | Solid | Y(H₂O)n³⁺ | illinois.edu |

| Yttrium trihydroxide | 68 | Solid | Dilute YCl₃ solution | acs.org |

| Y[N(SePPh₂)₂]₃ Complex | 436 | D₂O | YCl₃ in D₂O | nih.gov |

| [LiY₂(HNSiPh₃)₄(NSiPh₃)₂] Complex | 652.8 | C₆D₆ | Not specified | d-nb.info |

| Yttrium-aluminabenzene Complex | 175.5 | [D₈]toluene | Not specified | rsc.org |

Mass Spectrometry Techniques in Characterization of Yttrium(III) Chloride Hydrate Derivatives

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio. While direct MS of the inorganic salt this compound is not typical, the technique is widely used to characterize organometallic and coordination complexes synthesized from it.

Electron-impact mass spectrometry (EI-MS) is employed to confirm the formation and assess the stability of yttrium complexes under high-energy ionization conditions. d-nb.info For example, in the study of heteroleptic yttrium complexes synthesized from yttrium precursors, the detection of the molecular ion peak [M]•⁺ in the EI-MS spectrum provides direct confirmation of the successful synthesis of the target compound. d-nb.info The high relative intensity of these molecular ion fragments can also indicate the compound's stability. d-nb.info

Other MS techniques are also utilized in the characterization of yttrium derivatives. For instance, yttrium complexes with phosphasalen ligands, which are active catalysts for lactide polymerization, are characterized using mass spectrometry alongside NMR and elemental analysis to confirm their structure. nih.gov Similarly, the characterization of yttrium complexes with heptadentate Schiff base ligands involved EI mass spectrometry, which successfully identified the molecular ion of the ligand precursor. tandfonline.com These examples underscore the role of mass spectrometry in verifying the identity and integrity of new, complex molecules derived from this compound starting materials. d-nb.infonih.govtandfonline.com

Theoretical and Computational Chemistry of Yttrium Iii Chloride Hydrate Systems

Density Functional Theory (DFT) Calculations on Yttrium(III) Coordination Environments

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. In the context of yttrium(III) systems, DFT calculations have been instrumental in elucidating the coordination environments of the Y³⁺ ion.

DFT geometry optimizations have been performed on yttrium-water clusters to understand the structure of the hydrated ion. For the [Y(H₂O)₈]³⁺ cluster, calculations using a polarizable continuum model to simulate the bulk solvent show a square antiprismatic geometry for the YO₈ coordination polyhedron. rsc.org The calculated Y-O bond distance is in good agreement with experimental data. rsc.org DFT has also been used to compare the stability of different coordination numbers, with results indicating that an eight-coordinate structure is more favorable than a six-coordinate one for the hydrated yttrium ion. rsc.org

The application of DFT extends to more complex environments, such as the interaction of Y(III) with mineral surfaces in the presence of water. Studies on the adsorption of Y(III) on the kaolinite-H₂O interface show that Y(III) forms bonds with surface oxygen atoms and with water molecules, ultimately adsorbing onto the kaolinite (B1170537) surface as a metal ion hydrate (B1144303). mdpi.com Analysis of the Mulliken population and density of states confirms the formation of these new chemical bonds at the interface. mdpi.com

Furthermore, the combination of DFT calculations with experimental techniques like solid-state NMR spectroscopy provides a robust approach to characterize the local coordination environments of yttrium. researchgate.net This integrated strategy can reveal subtle structural changes, such as the displacement of cationic yttrium hydroxide (B78521) layers and intercalated anions, offering detailed insights into structure-property relationships in layered yttrium materials. researchgate.net

Table 1: DFT Calculated Parameters for Yttrium(III) Coordination Complexes

This table is interactive. Click on the headers to sort the data.

| Complex/System | DFT Method/Basis Set | Calculated Parameter | Value | Reference |

|---|---|---|---|---|

| [Y(H₂O)₈]³⁺ (in continuum) | Not Specified | Y-O Bond Distance | 2.366 Å | rsc.org |

| [Y(H₂O)₈]³⁺ (in continuum) | Not Specified | Second Shell H₂O Distance | 4.40 Å | rsc.org |

| [Y(H₂O)₈]³⁺ (in continuum) | Not Specified | Hydration Enthalpy (ΔH°hyd) | -3951 kJ mol⁻¹ | rsc.org |

| Y(III) on Kaolinite-(Al-OH)-H₂O | CASTEP | Bond Formation | Y-O32, Y-O34, Y-H₂O | mdpi.com |

Molecular Dynamics Simulations of Yttrium(III) Hydration and Ion Interactions

Molecular Dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of hydrated ions and their interactions in solution. For yttrium(III) chloride systems, ab initio MD (AIMD) simulations, which are based on first-principles electronic structure calculations, provide a particularly accurate picture of hydration shells and complex formation.

AIMD simulations of Y³⁺ in aqueous solutions reveal that the first solvation shell contains eight water molecules, forming a stable square antiprism geometry. nih.gov This finding is consistent across simulations of 0.8 M YCl₃ solutions and aligns with experimental X-ray absorption data. nih.gov The simulations also show a significant redistribution of charge upon complexation of water molecules with the yttrium cation, particularly on the oxygen atoms. nih.gov

In chloride-rich environments under conditions relevant to geochemical processes (e.g., 800 °C and 1.3-4.5 GPa), AIMD simulations show that the total coordination number of yttrium (by H₂O and Cl⁻) can change from seven to eight with increasing pressure. copernicus.orgresearchgate.netcopernicus.org In these simulations, a maximum of three chloride ligands were observed to directly coordinate with the yttrium ion, forming species such as [YCl₃(H₂O)₄]aq. copernicus.orgresearchgate.netcopernicus.org These studies also indicate that mixed chloro-fluoro yttrium complexes are unstable on the MD timescale. copernicus.orgdntb.gov.ua

Furthermore, MD simulations have highlighted that the Y³⁺ ion can drive the self-ionization of hydrating water molecules, a property observed for other highly charged cations under high-temperature and high-pressure conditions. copernicus.orgresearchgate.net In aqueous yttrium chloride solutions at standard conditions, contact ion pair formation is detected and is found to be concentration-dependent; these weak ion pairs tend to disappear upon dilution. rsc.org

Table 2: Summary of Molecular Dynamics Simulation Findings for Aqueous Yttrium(III) Systems

This table is interactive. Click on the headers to sort the data.

| System | Simulation Type | Key Findings | Coordination Number (CN) | Observed Species | Reference |

|---|---|---|---|---|---|

| 0.8 M YCl₃(aq) | Car-Parrinello MD | First hydration shell forms a square antiprism. | 8 (Y-O) | [Y(H₂O)₈]³⁺ | nih.gov |

| Y³⁺-Cl⁻(aq) at 800°C, 1.3-4.5 GPa | Ab initio MD | Total CN increases with pressure. | 7-8 (Total Y-O, Y-Cl) | [YCl(H₂O)ₓ]²⁺, [YCl₂(H₂O)ₓ]⁺, [YCl₃(H₂O)₄] | copernicus.orgcopernicus.org |

| YCl₃(aq) at various concentrations | Not Specified (Implied MD/Spectroscopy) | Weak contact ion pair formation detected. | Not Specified | [Y(OH₂)₈-nCln]³⁻ⁿ (n=1,2) | rsc.org |

Quantum Chemical Investigations of Yttrium(III) Complexation Energetics and Electronic Structure

Quantum chemical calculations offer deep insights into the stability and electronic properties of yttrium(III) complexes. These methods are used to compute formation energies, analyze chemical bonds, and describe the electronic structure that governs the chemistry of these compounds.

For instance, quantum chemical calculations have been employed to design peptides capable of chelating Y(III) in stable complexes. grafiati.com The stability of these complexes, predicted computationally, was confirmed experimentally, and the likely structure of the most tightly bound complex was inferred from a combination of NMR experiments and further quantum-chemical calculations. grafiati.com Similarly, the formation energies of mixed-ligand yttrium complexes with β-diketones and amino acids have been calculated, confirming that the formation of these species is energetically favorable. researchgate.net

The electronic structure of various yttrium complexes has been investigated using state-of-the-art quantum chemical methods. In a study of octa-coordinated yttrium-ammonia complexes, the electronic structure was described as a Y(NH₃)₈³⁺ core with electrons orbiting in its periphery. rsc.org The calculations provided values for ionization energy and electron affinity, offering fundamental electronic properties of the complex. rsc.org

Bonding analysis using methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) provides a quantitative description of the interactions between yttrium and its ligands. In a series of yttrium complexes with arsine, arsenide, and arsinidene ligands, these analyses showed an increasing negative charge on the arsenic donor atom across the series, while the charge on the yttrium atom remained relatively constant. nih.gov This indicates that the observed shortening of the Y-As bond is due to stronger ionic interactions. nih.gov

Table 3: Selected Quantum Chemical Data for Yttrium(III) Complexes

This table is interactive. Click on the headers to sort the data.

| Complex/System | Calculation Type | Parameter | Result | Reference |

|---|---|---|---|---|

| Y(III)-peptide | Quantum-chemical design | Stability | Dissociation constants in the micromolar range | grafiati.com |

| Yttrium tris-acetylacetonate + Glycine | Quantum chemical calculation | Formation Energy | Stable complex formation | researchgate.net |

| [Y(NH₃)₈] | Quantum chemical calculation | First Ionization Energy | 2.74 eV | rsc.org |

| [Y(NH₃)₈] | Quantum chemical calculation | Electron Affinity | 0.64 eV | rsc.org |

| Yttrium-Arsine/Arsenide/Arsinidene | NBO/QTAIM Analysis | Atomic Charge on As | Increases from arsine to arsinidene | nih.gov |

Predictive Modeling of Yttrium(III) Reactivity and Catalytic Selectivity

Predictive modeling combines computational chemistry with statistical methods or machine learning to forecast the reactivity and selectivity of chemical systems. For yttrium(III) compounds, these models are particularly valuable for designing catalysts and understanding reaction mechanisms.

DFT calculations have been extensively used to model the mechanistic features of yttrium(III)-catalyzed polymerizations. For the polymerization of vinyl phosphonate, DFT studies revealed that the living nature of the polymerization is due to thermodynamically and kinetically favorable monomer addition steps. acs.org These models can explore different initiation pathways, such as initiation by deprotonation versus initiation by addition, and identify the most appealing initiator ligands to achieve precise polymer synthesis. acs.org Similarly, in the polymerization of rac-lactide catalyzed by a bifunctional yttrium NHC catalyst, DFT modeling suggested that while the NHC group is not directly involved in the polymerization, it acts as a good electron-donor that accelerates the reaction and improves activity. mdpi.com

Predictive models can also be applied to heterogeneous catalysis. In the CO₂ hydrogenation reaction, the addition of yttrium oxide to a Ru/CeO₂ catalyst was shown to shift the selectivity from producing methane (B114726) to producing CO via the reverse water-gas shift (RWGS) reaction. mdpi.comresearchgate.net This change in selectivity is correlated with variations in physicochemical properties, such as a decrease in surface area and oxygen vacancies, which can be computationally modeled to predict catalyst performance. mdpi.comresearchgate.net

The development of more general predictive models for chemical reactivity often relies on machine learning algorithms trained on datasets of experimental or computational results. nsf.gov While large datasets are often required, methods are being developed to create predictive models from smaller datasets, which is particularly relevant for complex organometallic systems like those involving yttrium. nsf.gov These models use calculated chemical descriptors to build structure-activity relationships, enabling the prediction of reactivity for new, unsynthesized compounds and guiding experimental efforts. nsf.gov

Applications of Yttrium Iii Chloride Hydrate in Advanced Materials Synthesis

Precursor Role in Yttrium Oxide Nanocrystallite and Ceramic Production

Yttrium(III) chloride hydrate (B1144303) is frequently used as a starting material for the synthesis of yttrium oxide (Y₂O₃) nanocrystallites and ceramics. ottokemi.comthermofisher.commsesupplies.com These materials are valued for their unique optical, magnetic, and catalytic properties. stanfordmaterials.com

One common synthesis route is the sol-gel method, where yttrium chloride is used as a precursor. sciforum.netmdpi.com For example, yttrium oxide nanocrystallites can be synthesized by dissolving yttrium chloride in methanol (B129727), followed by heat treatment. sciforum.net The resulting nanocrystallites exhibit a cubic phase structure and have shown potential as antioxidant materials. sciforum.net The sol-gel method allows for the preparation of Y₂O₃ with controlled particle sizes, which is crucial for its application in areas like biomedical imaging and drug delivery. mdpi.com

Another method is the hydrothermal method, where an aqueous solution of yttrium chloride is heated in an autoclave to produce yttrium oxide nanocubes. mdpi.com The properties of the resulting yttrium oxide, such as its thermal stability and optical transparency, make it suitable for applications in high-performance ceramics and as a host material for phosphors. stanfordmaterials.comamericanelements.com

Table 1: Synthesis Methods for Yttrium Oxide from Yttrium(III) Chloride Hydrate

| Synthesis Method | Precursors | Key Process Steps | Resulting Material | Reference |

| Sol-Gel | This compound, Methanol | Dissolution and heat treatment | Yttrium oxide nanocrystallites | sciforum.net |

| Hydrothermal | This compound, Hexamethylenetetramine | Heating in a Teflon-lined autoclave | Yttrium oxide nanocubes | mdpi.com |

Synthesis of Yttrium Iron Garnets (YIG) for Electronic and Optical Devices

Yttrium Iron Garnet (Y₃Fe₅O₁₂), commonly known as YIG, is a synthetic garnet with significant ferrimagnetic properties. wikipedia.org It is a crucial material in microwave, optical, and magneto-optical applications, including filters, transducers, and solid-state lasers. wikipedia.org this compound serves as a precursor in several synthesis methods for YIG. research-solution.comsigmaaldrich.com

While traditional solid-state reactions involve high-temperature firing of oxides, wet-chemical methods like co-precipitation and sol-gel synthesis often utilize yttrium chloride to achieve better homogeneity and lower synthesis temperatures. researchgate.net In a typical co-precipitation process, a solution containing yttrium and iron salts is rapidly mixed with a precipitating agent. The resulting precursor is then calcined to form YIG nanocrystals. researchgate.net This method allows for the synthesis of single-phase YIG at temperatures as low as 750°C. researchgate.net

The sol-gel method, another common route, involves the creation of a sol from yttrium and iron precursors, which is then gelled and calcined. vu.lt The properties of the resulting YIG, such as its high Verdet constant and low absorption of infrared light, are highly dependent on the purity and stoichiometry of the precursors, making the choice of starting materials like yttrium chloride critical. wikipedia.org

Fabrication of Yttrium Aluminum Garnet (YAG) Materials for Laser Ceramics and Phosphors

Yttrium Aluminum Garnet (Y₃Al₅O₁₂), or YAG, is a versatile synthetic crystalline material known for its use in solid-state lasers and as a host material for phosphors. vu.ltcas.cz this compound is a key precursor in the fabrication of YAG materials through various methods. cas.czresearchgate.netgoogle.comresearchgate.net

The sol-gel method is widely employed for producing YAG fibers and powders. cas.czresearchgate.net In this process, yttrium chloride and an aluminum source, such as aluminum chloride, are dissolved in a suitable solvent to form a sol. cas.cz This sol is then processed to form a gel, which upon sintering yields YAG. The addition of polymers like polyvinylpyrrolidone (B124986) (PVP) can be used to control the spinnability of the sol for fiber production. cas.czresearchgate.net

Another approach is co-precipitation, where aqueous solutions of yttrium chloride and an aluminum salt are mixed with a precipitating agent. The resulting precipitate is then hydrothermally treated or calcined to form YAG particles. google.com This method allows for the synthesis of fine, single-phase YAG particles at relatively low temperatures. google.com The properties of the final YAG material, such as its optical transparency and mechanical strength, are influenced by the synthesis conditions and the purity of the precursors. cas.cz

Table 2: YAG Synthesis Utilizing this compound

| Synthesis Method | Yttrium Source | Aluminum Source | Key Process | Resulting YAG Form | Reference |

| Sol-Gel | Yttrium Chloride | Aluminum Chloride | Sol formation, gelation, sintering | Fibers, Powders | cas.czresearchgate.net |

| Co-precipitation | Yttrium Chloride | Aluminum Chloride | Precipitation, hydrothermal treatment/calcination | Fine Particles | google.com |

| Dry Spinning | Yttrium Chloride | Aluminum Chlorohydrate | Solution preparation, spinning, pyrolysis, sintering | Polycrystalline Fibers | researchgate.net |

Development of Yttrium-Doped Optoelectronic Materials (e.g., Perovskite Light-Emitting Diodes)

Yttrium(III) chloride has emerged as a valuable dopant and additive in the development of advanced optoelectronic materials, particularly in the field of perovskite light-emitting diodes (LEDs). sigmaaldrich.com The addition of yttrium(III) chloride to perovskite formulations has been shown to significantly enhance their photoluminescence quantum efficiency, leading to improved performance in sky-blue perovskite LEDs. sigmaaldrich.com

In a study by Wang et al. (2019), the incorporation of yttrium(III) chloride into the perovskite precursor solution resulted in a notable improvement in the efficiency of the resulting LEDs. sigmaaldrich.com This enhancement is attributed to the passivation of defects within the perovskite crystal structure by the yttrium and chloride ions, which reduces non-radiative recombination pathways and promotes radiative emission.

Furthermore, yttrium doping, facilitated by precursors like yttrium chloride, is being explored in other optoelectronic applications. For instance, yttrium-doped materials are used in phosphors for displays and lighting to improve brightness and color rendering. stanfordmaterials.com The ability of yttrium to modify the electronic and optical properties of host materials makes it a key element in the design of next-generation optoelectronic devices. stanfordmaterials.com

Role in Thin Film Deposition Techniques

This compound can be utilized as a precursor in various thin film deposition techniques to create yttrium-containing films for a range of applications. These techniques are essential for manufacturing electronic components, optical coatings, and protective layers.

One such technique is sol-gel deposition . In this method, a solution containing yttrium chloride is applied to a substrate, often by spin-coating or dip-coating. americanelements.com The subsequent removal of the solvent and heat treatment leads to the formation of a solid thin film, typically a metal oxide. americanelements.com This process is valued for its simplicity and ability to produce uniform coatings.

Another relevant technique is Chemical Vapor Deposition (CVD) and its variant, Atomic Layer Deposition (ALD) . While volatile organometallic compounds are often preferred for these methods, metal chlorides can also be used as precursors. americanelements.comsigmaaldrich.com In CVD/ALD, the precursor is vaporized and introduced into a reaction chamber where it decomposes and deposits a thin film onto a heated substrate. The choice of precursor is critical, requiring properties like sufficient volatility and thermal stability. sigmaaldrich.com Yttrium-based thin films find applications in high-k gate dielectrics for transistors and protective coatings. mdpi.com

Table 3: Thin Film Deposition Techniques Using this compound

| Deposition Technique | Precursor Form | Deposition Mechanism | Applications of Yttrium Films | Reference |

| Sol-Gel Deposition | Liquid solution | Solvent removal and heat treatment | Optical coatings, protective layers | americanelements.com |

| Chemical Vapor Deposition (CVD) / Atomic Layer Deposition (ALD) | Vaporized precursor | Chemical reaction and decomposition on substrate | High-k dielectrics, electronic components | americanelements.comsigmaaldrich.com |

Synthesis of Rare Earth Nanostructures via In Situ Liquid Cell Transmission Electron Microscopy

The real-time synthesis and observation of rare earth nanostructures have been made possible through the use of in situ liquid cell transmission electron microscopy (TEM). osti.govsandia.govresearchgate.net This advanced technique allows researchers to study the nucleation, growth, and crystallization of nanomaterials directly in a liquid environment. osti.govsandia.gov

In studies utilizing this method, this compound solutions, among other rare earth salts, have been used to synthesize nanostructures. rsc.org The electron beam of the TEM itself can induce radiolysis of the aqueous solution, leading to the formation of rare earth metal, salt, and metal oxide nanostructures. osti.govsandia.gov

By observing these processes in real-time, scientists can gain fundamental insights into the mechanisms of nanostructure formation. rsc.org This understanding is crucial for developing energy and cost-efficient pathways for producing and processing rare earth materials for a variety of advanced applications. osti.govsandia.gov This technique has also enabled the collection of automated crystal orientation mapping data from within the liquid cell, providing detailed information about the crystalline features of the synthesized nanostructures. osti.govsandia.gov

Catalytic Applications of Yttrium Iii Chloride Hydrate

Yttrium(III) Chloride Hydrate (B1144303) as a Lewis Acid Catalyst in Organic Transformations

As an inorganic salt, yttrium(III) chloride possesses Lewis acidic properties, enabling it to activate substrates in numerous chemical reactions. cymitquimica.com Its effectiveness as a catalyst is noted in several organic synthesis applications. cymitquimica.comheegermaterials.com For instance, yttrium(III)-based systems have been shown to effectively catalyze the Friedel-Crafts alkylation of β-trichloro(trifluoro)methyl aryl enones with indoles, yielding functionalized indoles with high enantioselectivity and yields under mild conditions. nih.gov The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings, traditionally requiring strong Lewis acids like aluminum chloride. libretexts.org The use of yttrium catalysts represents a modern advancement in this area. researchgate.net

Yttrium(III) chloride hydrate's role as a Lewis acid extends to other significant reactions. It can be used to synthesize well-defined heterogeneous Lewis acids for applications such as the cycloaddition of CO₂ to epoxides, even under atmospheric pressure. rsc.org The table below summarizes some organic transformations where this compound or its derivatives act as a Lewis acid catalyst.

Table 1: this compound in Lewis Acid Catalysis

| Reaction Type | Substrates | Product Type | Catalyst System | Key Finding |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | β-trichloro(trifluoro)methyl aryl enones, Indoles | Functionalized indoles with a chiral tertiary carbon center | Yttrium(III) complex | Excellent yields (up to 99%) and enantioselectivity (up to 96% ee). nih.gov |

| Cycloaddition | CO₂, Epoxides | Cyclic Carbonates | YCl₃/TBAB grafted on silica | Efficient and recyclable heterogeneous catalyst performing under atmospheric pressure. rsc.org |

Precatalysts for Asymmetric Hydroamination Reactions

This compound serves as a crucial starting material, or precatalyst, for the synthesis of highly active and enantioselective yttrium catalysts used in asymmetric hydroamination. thermofisher.comottokemi.comhimedialabs.commsesupplies.com Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for creating C-N bonds to form nitrogen-containing heterocycles. doi.org

While the hydrate itself is not typically the active catalyst in the final reaction, it provides the yttrium source for creating more complex, chiral organometallic compounds. thermofisher.comottokemi.com These yttrium complexes, often featuring binaphthylamido or bis(thiolate) ligands, are highly effective in catalyzing the intramolecular hydroamination of aminoalkenes. acs.orgrsc.orgnih.govnih.govrsc.org For example, yttrium complexes derived from axially chiral bis(thiolate) ligands have been reported as superior catalysts for enantioselective intramolecular alkene hydroaminations, yielding cyclic amines with enantiomeric excesses (ee's) ranging from 69% to 89%. acs.orgnih.gov Similarly, chiral binaphtholate yttrium complexes demonstrate high activity and enantioselectivity in the asymmetric hydroamination of aminoalkenes. rsc.orgcapes.gov.br

The mechanism for these transformations is complex, with studies suggesting a stepwise σ-insertive pathway involving olefin insertion into the Y-N amido bond followed by intramolecular aminolysis. rsc.org The choice of ligands and the potential for creating heterobimetallic complexes, for instance by including lithium chloride, can significantly influence the catalyst's activity and selectivity. nih.govrsc.org

Catalysis in Ring-Opening Copolymerization (ROCOP) for Sustainable Polyester (B1180765) Synthesis

A significant application of this compound is in the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides to produce sustainable aliphatic polyesters. rsc.orgrsc.orgresearchgate.netnih.gov This method is a promising route to a wide range of polyesters with diverse physical properties. rsc.orgnih.gov

In this context, simple yttrium salts like YCl₃·6H₂O, when paired with a co-catalyst such as bis(triphenylphosphoranylidene)ammonium chloride ([PPN]Cl), function as exceptionally efficient and controlled catalytic systems. rsc.orgrsc.orgresearchgate.net This system has demonstrated competitive turn-over frequencies (TOFs) for numerous monomer combinations. rsc.orgrsc.org Notably, despite the absence of a complex supporting ligand framework, this simple salt system provides excellent control over the polymer's dispersity and effectively suppresses side reactions. rsc.orgrsc.orgresearchgate.net

Research has shown that this yttrium-based system can achieve record TOFs for various monomer pairs, including monosubstituted and disubstituted epoxides and different types of anhydrides. rsc.orgrsc.org Furthermore, using the YCl₃THF₃.₅/[PPN]Cl catalyst pair, the highest molecular weight recorded to date (302.2 kDa) for this type of ROCOP was achieved. rsc.orgrsc.orgresearchgate.net The hydrate form, YCl₃·6H₂O, also shows excellent rates and control, highlighting the system's robustness even when exposed to a standard atmosphere. rsc.orgrsc.org The success of these simple yttrium salts underscores their potential in making polyester synthesis more viable for industrial applications. rsc.orgrsc.orgresearchgate.net

Table 2: Performance of this compound in ROCOP of Epoxides and Anhydrides

| Epoxide Monomer | Anhydride (B1165640) Monomer | Catalyst System | Turn-Over Frequency (TOF, h⁻¹) | Polymer Molecular Weight (kDa) | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|---|

| Cyclohexene Oxide (CHO) | Phthalic Anhydride (PA) | YCl₃·6H₂O / [PPN]Cl | 170 | 25.1 | 1.14 | rsc.orgrsc.org |

| 1-Butene Oxide (BO) | cis-4-Cyclohexene-1,2-dicarboxylic anhydride (CPMA) | YCl₃THF₃.₅ / [PPN]Cl | 1300 | 302.2 | 1.15 | rsc.orgrsc.orgresearchgate.net |

This compound in General Polymerization Processes

The utility of this compound extends to general polymerization processes beyond ROCOP. It is a known catalyst for producing high molecular weight polyesters from dicarboxylic acids and glycols. google.com In these polyesterification reactions, yttrium chloride is one of several yttrium-containing compounds that can be used, with the amount typically ranging from 0.01 to 1.0 percent by weight. google.com

Furthermore, yttrium(III) chloride serves as a precursor for creating catalysts for olefin polymerization. acs.orgcapes.gov.br While the direct catalysts are often complex organometallic yttrium species, their synthesis can start from simple halides like yttrium chloride. acs.orgcapes.gov.br For instance, trivalent yttrium complexes with bridging bis(cyclopentadienyl) ligands have been synthesized from YCl₃ and investigated for ethylene (B1197577) polymerization, producing high molecular weight polyethylenes. acs.orgcapes.gov.br Cationic rare earth metal catalysts, including those based on yttrium, are also promising for the one-pot block copolymerization of olefins with polar monomers, offering an efficient route to materials with degradable segments. digitellinc.com

Synergistic Catalysis and Co-catalyst Systems for Enhanced Activity

The catalytic activity of this compound is often significantly enhanced when used in synergistic or co-catalyst systems. The ROCOP of epoxides and anhydrides is a prime example, where the combination of YCl₃·6H₂O and a nucleophilic co-catalyst like [PPN]Cl is essential for achieving high activity and selectivity. rsc.orgrsc.orgrsc.org Such binary catalyst systems, where a Lewis acid and a nucleophile work in concert, are common in ROCOP, but covalently linking the two components into a single multifunctional catalyst can further improve performance. escholarship.org

This principle of synergistic enhancement is not limited to polymerization. In asymmetric hydroamination, the presence of lithium chloride in chiral binaphthylamido yttrium complexes can lead to higher enantioselectivities and, depending on the ligand, increased activity, demonstrating a cooperative effect between the yttrium and lithium atoms. nih.govrsc.org

In other catalytic fields, yttrium is used as a promoter or dopant to boost the performance of other metals. For example, yttrium can be incorporated into polymeric carbon nitride photoanodes to enhance charge transfer and improve stability for water splitting. rsc.org In methane (B114726) dry reforming, adding yttrium oxide as a promoter to a cobalt/alumina catalyst enhances the dispersion of cobalt particles and strengthens metal-support interactions, leading to higher reactant conversion. aip.org Similarly, yttrium chloride has been used as an additive to improve the activity and stability of gold catalysts for reactions like acetylene (B1199291) hydrochlorination and CO oxidation. acs.orgsigmaaldrich.com

Environmental and Biochemical Research Involving Yttrium Iii Chloride Hydrate

Yttrium(III) Interactions in Hydrothermal Fluids and Geochemical Mobility Studies

The geochemical behavior of yttrium is closely related to that of the heavy rare earth elements (REEs). gtk.fi Its mobility in various geological environments, including hydrothermal systems, is a subject of significant research. While generally considered relatively immobile, studies have shown that yttrium can become mobile under specific conditions, such as extreme weathering. geoscienceworld.org

Research into the behavior of yttrium in chloride-rich hydrothermal fluids is crucial for understanding the transport and deposition of rare earth elements in these systems. sigmaaldrich.comacs.org The complexation of yttrium with chloride and other ligands in hydrothermal solutions influences its solubility and mobility. geochemsoc.orgjst.go.jp Studies combining molecular dynamics and X-ray absorption spectroscopy have been employed to investigate the hydration and complexation of yttrium in these fluids. sigmaaldrich.comacs.org The presence of other ions, such as sulfates, can also significantly impact yttrium's speciation and mobility in hydrothermal ore-forming fluids. acs.org

The mobility of yttrium is a key factor in its use as a geochemical tracer. geoscienceworld.org However, its mobility, even in the early stages of weathering, suggests that its use as a provenance indicator should be approached with caution, especially in rocks showing signs of alteration. researchgate.net

Applications in Environmental Remediation and Toxic Metal Immobilization Strategies

Yttrium compounds, including those derived from yttrium(III) chloride hydrate (B1144303), are being explored for their potential in environmental remediation, particularly for the immobilization of toxic heavy metals. wikipedia.org The strategy of immobilization aims to alter the properties of contaminated soil or water to hinder the mobility of harmful contaminants. wikipedia.org

One area of research involves the use of yttrium-containing materials as adsorbents for heavy metal ions. For instance, silver-yttrium oxide nanocomposites have been investigated for the removal of copper and chromium from wastewater. researchgate.net The results indicated that the removal efficiency was influenced by the initial concentration of the metal ions. researchgate.net Another study demonstrated the use of yttrium iron garnet for the removal of cadmium from water. researchgate.net

Furthermore, the interaction of yttrium with naturally occurring minerals and biogenic precipitates plays a role in the immobilization of contaminants. Iron precipitates, such as those formed in acid sulfate (B86663) waters, can effectively immobilize rare earth elements, including yttrium, by adsorbing them onto their surfaces. mdpi.com This process is influenced by pH and the presence of complexing agents like sulfates. mdpi.com The potential for microorganisms to participate indirectly in these precipitation and immobilization processes is also an area of active research. mdpi.com

Adsorption and Surface Chemistry Studies of Yttrium(III) Species on Various Substrates

The adsorption behavior and surface chemistry of yttrium(III) species are fundamental to its applications in catalysis, environmental science, and materials science. Yttrium(III) chloride hydrate often serves as a precursor for creating yttrium-based materials for these studies.

Research has focused on the adsorption of yttrium ions onto various substrates, including minerals and synthetic materials. For example, the adsorption of yttrium(III) on gibbsite has been studied to understand the enrichment of rare earth elements in certain ores. mdpi.com These studies show that adsorption is influenced by factors such as pH, contact time, and the concentration of background electrolytes. mdpi.com The adsorption process often follows established models like the Langmuir and Freundlich isotherms, providing insights into the surface interactions. mdpi.combioline.org.brresearchgate.net

The surface modification of materials with yttrium complexes has also been explored. A study on a yttrium(III) bis-phthalocyaninato complex demonstrated the formation of self-assembled monolayers on an indium-tin oxide (ITO) surface. nih.govcsic.es This research highlights the potential for creating functional surfaces with specific electronic and optical properties based on yttrium's coordination chemistry. nih.govcsic.es

The interaction of yttrium oxide, often synthesized from yttrium chloride, with polymers has also been investigated. The simultaneous adsorption of poly(acrylic acid) and poly(ethylene glycol) on yttrium(III) oxide particles can modify their stability, which has potential applications in wastewater treatment. researchgate.net

| Adsorbent | Adsorption Model | Maximum Adsorption Capacity (mg/g) | Optimal pH | Equilibrium Time (min) | Kinetic Model | Reference |

|---|---|---|---|---|---|---|

| Calcium Alginate | Langmuir | 99.01 | 6.0 | ≥60 | Pseudo-second-order | bioline.org.br |

| Sodium Alginate | Langmuir | 181.81 | 6.0 | ≥60 | Pseudo-second-order | bioline.org.br |

| 3-azo-phenolate salicylic (B10762653) acid on glass | Freundlich | N/A (Surface coverage: 2400 µg/cm²) | 6.0 | 5 | Pseudo-second-order | researchgate.net |

| Gibbsite | Langmuir | N/A | ~7 | 4320 (72h) | Pseudo-second-order | mdpi.com |

Applications in Macromolecular Crystal Structure Determination (e.g., Proteins)

This compound is utilized in the field of structural biology, specifically in the determination of the crystal structures of macromolecules like proteins. ottokemi.comottokemi.com Heavy atoms, such as yttrium, are often used in a technique called isomorphous replacement to solve the phase problem in X-ray crystallography.

In this method, crystals of the macromolecule are soaked in a solution containing the heavy atom compound, in this case, this compound. The yttrium ions diffuse into the crystal and bind to specific sites on the surface of the protein, often to residues with negatively charged side chains like aspartic acid or glutamic acid.

Q & A

Q. What are the recommended methods for synthesizing Yttrium(III) Chloride Hydrate in a laboratory setting?